molecular formula C18H36BrNO B1653681 N-Decyltropine bromide CAS No. 189826-80-0

N-Decyltropine bromide

Cat. No.: B1653681
CAS No.: 189826-80-0
M. Wt: 362.4
InChI Key: HCKFYISFLJFVBF-UHFFFAOYSA-M
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Description

N-Decyltropine bromide is a chemical compound that belongs to the family of tropane alkaloids.

Preparation Methods

Chemical Reactions Analysis

N-Decyltropine bromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of other complex molecules In biology, it is studied for its potential effects on biological systems, including its interactions with various receptors and enzymesIn industry, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of N-Decyltropine bromide involves its interaction with specific molecular targets, such as receptors and enzymes. These interactions can lead to various biological effects, depending on the specific pathways involved. The exact mechanism of action can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to N-Decyltropine bromide include other tropane alkaloids, such as tropine and atropine. These compounds share a similar core structure but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific decyl and methyl substituents, which can influence its biological activity and chemical properties .

Properties

CAS No.

189826-80-0

Molecular Formula

C18H36BrNO

Molecular Weight

362.4

IUPAC Name

8-decyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol;bromide

InChI

InChI=1S/C18H36NO.BrH/c1-3-4-5-6-7-8-9-10-13-19(2)16-11-12-17(19)15-18(20)14-16;/h16-18,20H,3-15H2,1-2H3;1H/q+1;/p-1

InChI Key

HCKFYISFLJFVBF-UHFFFAOYSA-M

SMILES

CCCCCCCCCC[N+]1(C2CCC1CC(C2)O)C.[Br-]

Canonical SMILES

CCCCCCCCCC[N+]1(C2CCC1CC(C2)O)C.[Br-]

Origin of Product

United States

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